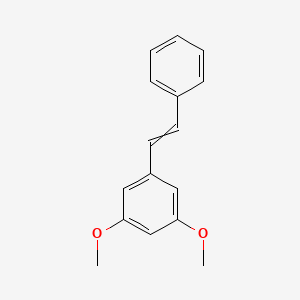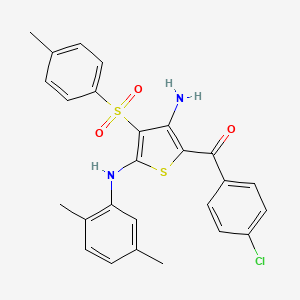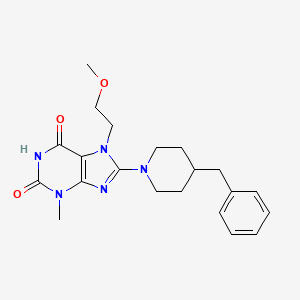![molecular formula C19H21N3O2S B2991501 2-[4-(4-Isopropyl-benzenesulfonyl)-phenyl]-5-methyl-2H-pyrazol-3-ylamine CAS No. 882232-00-0](/img/structure/B2991501.png)
2-[4-(4-Isopropyl-benzenesulfonyl)-phenyl]-5-methyl-2H-pyrazol-3-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(4-Isopropyl-benzenesulfonyl)-phenyl]-5-methyl-2H-pyrazol-3-ylamine is a complex organic compound known for its distinctive structural features, combining a sulfonyl group, an isopropyl-benzenesulfonyl group, and a pyrazole ring. This compound is of significant interest in various scientific research fields due to its potential biological activities and chemical reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(4-Isopropyl-benzenesulfonyl)-phenyl]-5-methyl-2H-pyrazol-3-ylamine typically involves multi-step organic reactions. Starting with commercially available starting materials, the synthesis can proceed through the following steps:
Nitration of isopropyl benzene:
Reduction of nitro group: : The nitro group in 4-isopropyl nitrobenzene is reduced to form 4-isopropylaniline.
Sulfonylation: : 4-isopropylaniline undergoes sulfonylation with benzenesulfonyl chloride to form 4-(4-isopropyl-benzenesulfonyl)-aniline.
Coupling with pyrazole derivative: : The sulfonylated aniline is then reacted with a suitable pyrazole derivative to form this compound.
Industrial Production Methods: On an industrial scale, these reactions are optimized for higher yield and cost-efficiency. Continuous flow synthesis and the use of robust catalysts can significantly enhance production rates.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: : The compound can undergo oxidation, particularly at the isopropyl group, leading to the formation of hydroxylated derivatives.
Reduction: : The sulfonyl group can be reduced under strong conditions to produce the corresponding amine.
Substitution: : The aromatic rings in the compound are susceptible to electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: : Potassium permanganate, Chromium trioxide.
Reducing agents: : Lithium aluminium hydride, Palladium on carbon (Pd/C).
Substitution conditions: : Acids, bases, and various catalysts depending on the nature of the substituents.
Major Products:
Hydroxylated derivatives from oxidation.
Amines from the reduction of the sulfonyl group.
Various substituted derivatives depending on the type and position of substitution on the aromatic rings.
Applications De Recherche Scientifique
In Chemistry: The compound serves as a versatile intermediate in organic synthesis, particularly in the development of heterocyclic compounds with potential biological activity.
In Biology and Medicine:
Anticancer Research: : Studies have shown that derivatives of this compound exhibit cytotoxic activities against cancer cell lines.
Anti-inflammatory Research: : Some derivatives demonstrate significant anti-inflammatory properties.
Antimicrobial Research: : The compound and its derivatives have shown effectiveness against a range of microbial strains.
In Industry:
Catalyst Development: : Used as a ligand or component in catalysts for various organic reactions.
Material Science: : Incorporated in the synthesis of new materials with unique properties.
Mécanisme D'action
The biological effects of 2-[4-(4-Isopropyl-benzenesulfonyl)-phenyl]-5-methyl-2H-pyrazol-3-ylamine are mediated through its interaction with specific molecular targets. The sulfonyl and pyrazole groups can interact with enzymes and receptors, modulating their activity and leading to observed biological effects. Pathways involved include enzyme inhibition and receptor modulation, which are crucial in processes like inflammation, cell proliferation, and microbial growth.
Comparaison Avec Des Composés Similaires
2-[4-(4-Methyl-benzenesulfonyl)-phenyl]-5-methyl-2H-pyrazol-3-ylamine
2-[4-(4-Isopropyl-benzenesulfonyl)-phenyl]-2H-pyrazol-3-ylamine
2-[4-(4-Isopropyl-benzenesulfonyl)-phenyl]-5-chloro-2H-pyrazol-3-ylamine
Uniqueness: 2-[4-(4-Isopropyl-benzenesulfonyl)-phenyl]-5-methyl-2H-pyrazol-3-ylamine stands out due to the specific positioning of the isopropyl and methyl groups, which significantly impact its reactivity and biological activity. Its unique structure allows for distinct interactions with biological targets and diverse chemical reactivity compared to its analogs.
Propriétés
IUPAC Name |
5-methyl-2-[4-(4-propan-2-ylphenyl)sulfonylphenyl]pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-13(2)15-4-8-17(9-5-15)25(23,24)18-10-6-16(7-11-18)22-19(20)12-14(3)21-22/h4-13H,20H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTOBJGUZAYEAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Acetic acid, 2-[[6-(trifluoromethyl)-3-pyridinyl]oxy]-](/img/structure/B2991419.png)




![4-[Morpholin-4-yl(pyridin-2-yl)methyl]morpholine](/img/structure/B2991425.png)


![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2991431.png)
![20-{[3-(Dimethylamino)propyl]amino}-7-methyl-10-thia-1,12,21-triazapentacyclo[11.8.0.0^{3,11}.0^{4,9}.0^{14,19}]henicosa-3(11),4(9),12,14(19),15,17,20-heptaen-2-one](/img/structure/B2991433.png)
![N-(2-chlorobenzyl)-2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2991437.png)
![N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide](/img/structure/B2991440.png)

